

An In-depth Technical Guide on the Thermodynamic Properties of 4-Methylpentanamide

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Compound of Interest

Compound Name: 4-Methylpentanamide

Cat. No.: B178914

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of **4-Methylpentanamide** (CAS RN: 1119-29-5). Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this document focuses on presenting established experimental protocols for determining the key thermodynamic parameters for a solid or liquid amide. These methodologies provide a robust framework for researchers to obtain the necessary data for **4-Methylpentanamide** in a laboratory setting. This guide also includes the known physical and computed properties of **4-Methylpentanamide** and visual workflows for the described experimental procedures.

Introduction to 4-Methylpentanamide

4-Methylpentanamide is a primary amide with the chemical formula $C_6H_{13}NO$. Amides are a fundamental functional group in organic chemistry and are integral to the structure of peptides and proteins. A thorough understanding of their thermodynamic properties is crucial for applications in drug development, chemical synthesis, and material science. Thermodynamic data such as enthalpy of formation, entropy, and heat capacity are essential for predicting reaction spontaneity, equilibrium positions, and the stability of chemical systems.

While specific experimental thermodynamic data for **4-Methylpentanamide** is not readily available in scientific literature, this guide provides detailed methodologies for its determination.

Physicochemical Properties of 4-Methylpentanamide

A summary of the known and predicted physical properties of **4-Methylpentanamide** is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental measurement.

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO	--INVALID-LINK--
Molecular Weight	115.17 g/mol	--INVALID-LINK--
CAS Number	1119-29-5	--INVALID-LINK--
Melting Point	119 °C (predicted)	ChemicalBook
Boiling Point	245.2 ± 8.0 °C (predicted)	ChemicalBook
Density	0.894 ± 0.06 g/cm ³ (predicted)	ChemicalBook
XLogP3-AA	0.8	--INVALID-LINK--
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	1	--INVALID-LINK--

Table 1: Physicochemical Properties of **4-Methylpentanamide**

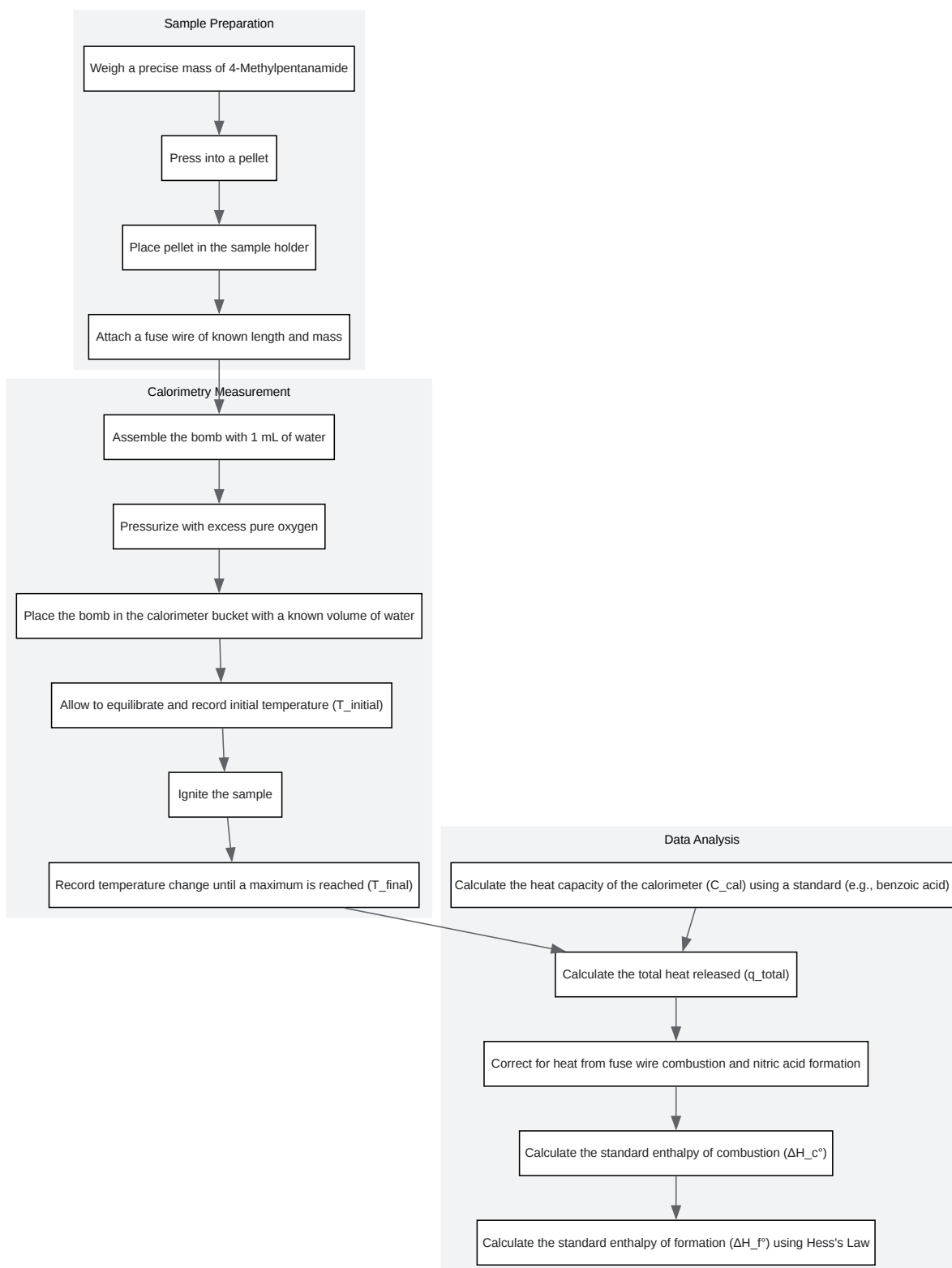
Experimental Protocols for Thermodynamic Property Determination

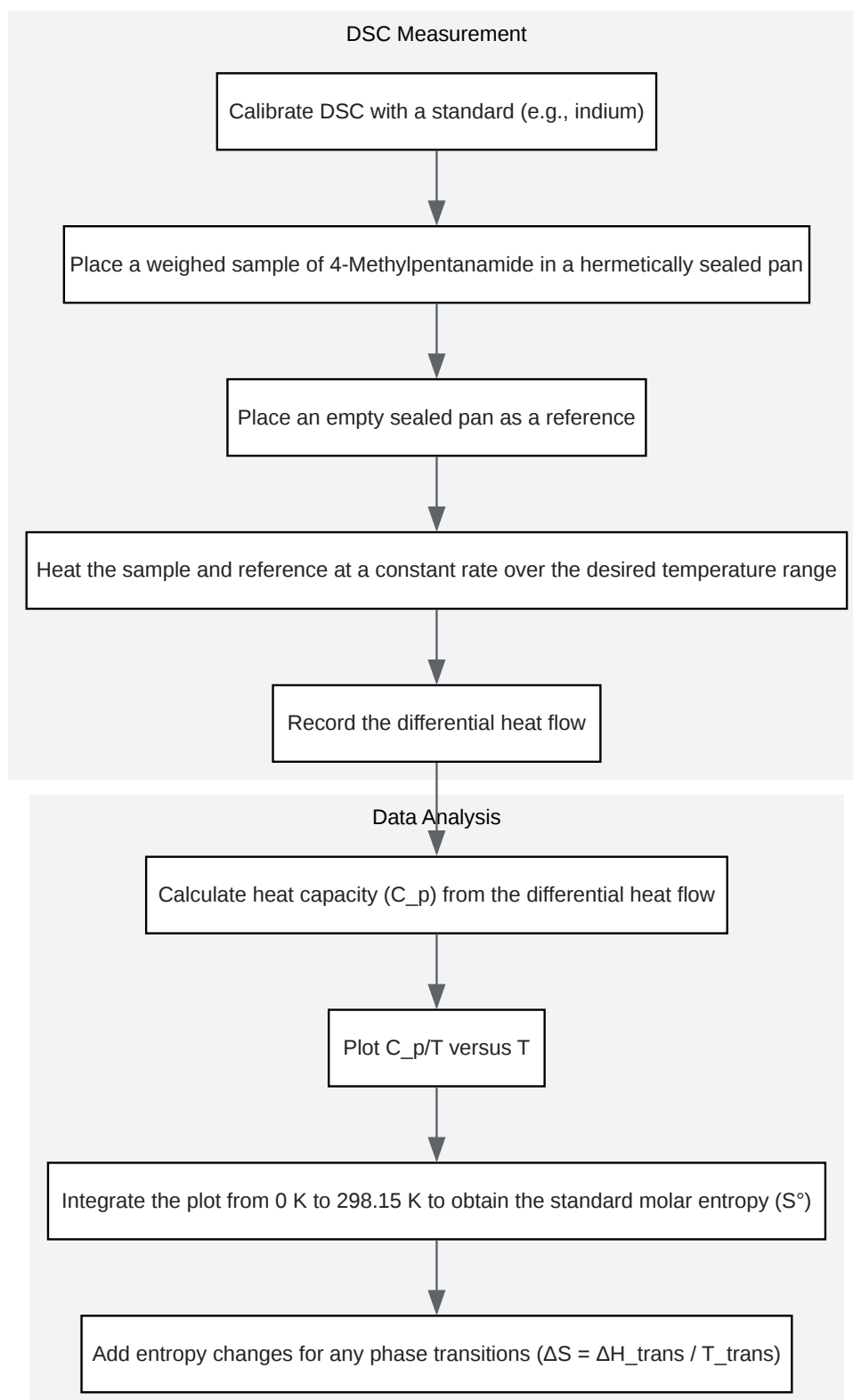
This section outlines the detailed experimental protocols for determining the standard enthalpy of formation (ΔH_f°), standard molar entropy (S°), and heat capacity (C_p) of a solid or liquid amide like **4-Methylpentanamide**.

Determination of the Standard Enthalpy of Formation (ΔH_f°) via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔH_c°). Bomb calorimetry is the standard experimental technique for measuring the heat of combustion.

Experimental Workflow for Bomb Calorimetry





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